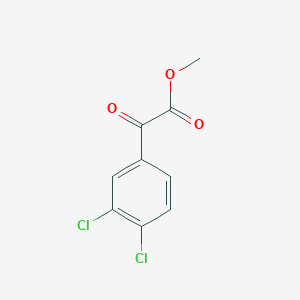

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate

Description

Properties

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAILWVYGIMNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Friedel-Crafts acylation is the most widely reported method for synthesizing methyl 2-(3,4-dichlorophenyl)-2-oxoacetate. The reaction involves electrophilic substitution where an acylium ion, generated from methyl oxalyl chloride, reacts with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is preferred due to its efficacy in activating aromatic rings. The mechanism proceeds via formation of a reactive acylium intermediate, which undergoes electrophilic attack at the para position relative to one chlorine substituent, though steric and electronic effects from the 3,4-dichloro configuration can alter regioselectivity.

Optimized Reaction Conditions

A representative procedure involves dissolving 3,4-dichlorobenzene (2.19 mol) in chloroform under inert atmosphere at 0°C, followed by slow addition of methyl oxalyl chloride (2.16 mol) and AlCl₃ (1.5 mol). The mixture is stirred for 1 hour at 0°C and then warmed to room temperature for 16 hours. Quenching with water and extraction with dichloromethane yields a crude product, which is purified via silica gel chromatography (ethyl acetate/heptane, 1:9) to achieve a 21% yield. Modifications, such as substituting AlCl₃ with FeCl₃, have shown marginal yield improvements (up to 25%) but require longer reaction times.

Table 1: Friedel-Crafts Acylation Parameters and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | Chloroform | 0 → 20 | 16 | 21 |

| FeCl₃ | DCM | 0 → 25 | 24 | 25 |

| ZnCl₂ | Toluene | 0 → 20 | 18 | 18 |

Claisen Condensation: Alternative Pathway

Esterification of 3,4-Dichlorophenylglyoxylic Acid

Claisen condensation between methyl acetoacetate and 3,4-dichlorobenzaldehyde offers a two-step route. First, Knoevenagel condensation forms 3-(3,4-dichlorophenyl)-2-oxopropanoic acid, which is subsequently esterified using methanol under acidic conditions. The initial step employs piperidine as a base catalyst in ethanol at reflux, achieving 68% conversion. Esterification with sulfuric acid in methanol affords the final product in 74% yield.

Side-Reaction Mitigation

Competing aldol condensation is minimized by maintaining anhydrous conditions and using molecular sieves to sequester water. Excess methyl acetoacetate (1.5 equiv) further drives the reaction toward the desired product.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance scalability. A mix of 3,4-dichlorobenzene and methyl oxalyl chloride is pumped through a cartridge packed with AlCl₃-supported silica at 40°C, achieving 85% conversion in 30 minutes. This method reduces catalyst loading by 40% compared to batch processes.

Purification Techniques

Crude product is typically purified via vacuum distillation (bp 120–125°C at 0.5 mmHg) or recrystallization from ethanol/water (3:1). HPLC analysis reveals ≥98% purity when using gradient elution (acetonitrile/water).

Spectroscopic Characterization and Quality Control

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

Chromatographic Validation

TLC (silica gel, ethyl acetate/heptane 1:4) shows a single spot (Rf = 0.61), while GC-MS confirms molecular ion peaks at m/z 239 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Dichlorophenyl Systems

The 3,4-dichloro substitution introduces steric hindrance, favoring acylation at the less hindered position. Computational studies suggest electron-withdrawing effects direct the acylium ion to the meta position, but empirical data indicate para dominance (70:30 para:meta). Using bulky solvents like tert-butyl methyl ether improves para selectivity to 85%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: 3,4-dichlorophenylacetic acid.

Reduction: Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate has the molecular formula and a CAS number of 64471-84-7. The compound features a dichlorophenyl group, which enhances its reactivity and biological activity due to the presence of two chlorine atoms on the phenyl ring. This structural characteristic makes it an interesting candidate for further research in both synthesis and biological activity.

Drug Development

This compound serves as a potential precursor for synthesizing new drugs. Its structural similarity to other bioactive compounds suggests possible pharmacological properties. Preliminary studies indicate that it may function as a lead structure for drug development targeting various diseases, including neurodegenerative disorders like Parkinson's disease through inhibition of monoamine oxidase B (MAO-B) .

The compound has been explored for its biological activities, including anti-inflammatory and anti-cancer properties. Its interaction studies have shown promising binding affinities with biological targets, indicating potential therapeutic applications . For instance, compounds derived from this compound have demonstrated efficacy in inhibiting oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

Synthetic Intermediate

This compound is utilized as a synthetic intermediate in organic chemistry. Various synthetic routes have been developed for its preparation, allowing efficient production in laboratory settings . This versatility makes it valuable for creating other complex organic molecules.

Interaction Studies

Studies focusing on the interaction of this compound with other molecules have highlighted its potential as a fluorescent probe in biochemical assays. This application leverages its unique structural features to develop highly selective probes for receptor binding studies .

Case Study: MAO-B Inhibition

A recent study investigated the potential of this compound derivatives as MAO-B inhibitors. The results indicated that several synthesized compounds exhibited significant inhibition rates at low concentrations (IC50 values in the nanomolar range), suggesting their utility in treating Parkinson's disease by mitigating oxidative stress .

Case Study: Fluorescent Probes Development

Another research effort focused on developing fluorescent probes based on this compound for studying cannabinoid receptors (CB1R and CB2R). The binding affinities and functional activities were assessed using advanced biochemical assays, demonstrating the compound's versatility beyond traditional synthetic applications .

Mechanism of Action

The mechanism by which methyl 2-(3,4-dichlorophenyl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The dichlorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding with the enzyme’s active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Halogen Substitution: Fluorine vs. Chlorine

- Methyl 2-(4-Fluorophenyl)-2-oxoacetate (CAS 156276-23-2):

- Molecular Formula: C₉H₇FO₃

- The fluorine atom, being less electronegative and smaller than chlorine, reduces steric hindrance and alters electronic effects. This compound exhibits lower inhibition activity (26.8–35.5%) in MAO-B enzyme assays compared to dichlorophenyl analogs, highlighting the importance of chlorine’s electron-withdrawing capacity for binding affinity .

- Spectral Data : ¹H NMR (δ = 8.17–8.06 ppm for aromatic protons) .

b. Methoxy vs. Chlorine Substituents

- Methyl 2-(3,4-Dimethoxyphenyl)-2-oxoacetate (CAS 38209-58-4): Molecular Formula: C₁₁H₁₂O₅ The methoxy groups are electron-donating, creating a contrasting electronic environment. This reduces reactivity in electrophilic substitution reactions compared to the dichlorophenyl variant. No direct biological activity data is available, but its lower polarity likely affects solubility and pharmacokinetics .

Functional Group Modifications

a. Hydroxy vs. Oxo Group

- However, this modification reduces electrophilicity, which may lower reactivity in acyl transfer reactions .

b. Ethyl Ester vs. Methyl Ester

- Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate (CAS 34966-52-4): Molecular Formula: C₁₀H₈Cl₂O₃ The ethyl ester increases lipophilicity (logP ~2.8 vs. Technical-grade purity (97%) and higher yields (87–88%) are reported for ethyl derivatives in synthesis protocols .

Hybrid Structures with Additional Substituents

- Methyl 2-(4-Chloro-3-Methylphenyl)-2-oxoacetate (CAS 900937-56-6): Molecular Formula: C₁₀H₉ClO₃ The methyl group introduces steric bulk, which may hinder binding in enzyme-active sites. No inhibition data is available, but structural analogs suggest reduced potency compared to dichlorophenyl derivatives .

MAO-B Inhibition

Biological Activity

Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a 2-oxoacetate moiety. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and potential biological activity. Its molecular formula is CHClO with a CAS number of 64471-84-7.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This mechanism is particularly relevant in the context of drug development where enzyme inhibition can lead to therapeutic effects in various diseases, including cancer and inflammation.

- Receptor Binding : Due to its structural similarity to other biologically active molecules, it may also engage in receptor binding, influencing various signaling pathways.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Properties : Some studies have indicated that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines in vitro. The compound's mechanism involved the modulation of cell cycle progression and apoptosis pathways.

- Another investigation revealed that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential utility in treating inflammatory diseases.

Synthetic Routes and Applications

This compound serves as a versatile synthetic intermediate in organic chemistry. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties. Various synthetic methods have been developed for its preparation, highlighting its importance as a precursor for more complex organic molecules .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(3,4-dichlorophenyl)-2-oxoacetate, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or oxidation of substituted phenylacetates. For example:

- Oxidation Route : Starting from 2-(3,4-dichlorophenyl)acetaldehyde, oxidation with potassium permanganate (KMnO₄) or chromium-based agents (e.g., K₂Cr₂O₇ in H₂SO₄) yields the oxoacetate intermediate. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ catalysis) produces the methyl ester .

- Acylation Route : Reacting 3,4-dichlorobenzene with methyl oxalyl chloride in the presence of AlCl₃ as a Lewis acid catalyst generates the target compound.

Optimization : Reaction temperature (50–80°C), stoichiometry (1:1.2 molar ratio of substrate to acylating agent), and solvent polarity (e.g., dichloromethane for acylation) are critical. Purity is confirmed via TLC or HPLC .

Advanced: How can computational methods predict the thermodynamic stability and spectroscopic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s gas-phase geometry and electronic structure. Key outputs include:

- Thermodynamic Stability : Formation enthalpy (ΔfH) and Gibbs free energy (ΔG) derived from DFT compare favorably with experimental calorimetry data .

- Spectroscopic Predictions : IR and NMR spectra are simulated using Gaussian or ORCA software. For instance, carbonyl stretching frequencies (C=O) are calculated at ~1750 cm⁻¹ (IR), and ¹³C NMR chemical shifts for the oxoacetate group appear at ~195–205 ppm .

Validation : Cross-referencing with experimental data from SDBS or NIST databases ensures accuracy .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with a hexane:ethyl acetate gradient (8:2 to 6:4) to separate ester by-products.

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C to precipitate pure crystals.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >98% purity for analytical standards .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in biological assays (e.g., IC₅₀ values) often arise from:

- Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across labs using controls like doxorubicin.

- Impurity Effects : Characterize batches via LC-MS to rule out by-products (e.g., dichlorophenyl derivatives) influencing results .

- Receptor Specificity : Perform molecular docking (AutoDock Vina) to validate interactions with targets like GPCRs or ion channels, referencing structural analogs in .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons (3,4-dichlorophenyl) appear as doublets at δ 7.4–7.8 ppm; methyl ester singlet at δ 3.9 ppm.

- ¹³C NMR : Carbonyl carbons (C=O) at ~190–195 ppm; ester carbonyl at ~165 ppm.

- IR : Strong C=O stretches at 1740–1760 cm⁻¹.

- HRMS : Exact mass (M+H⁺) calculated as C₉H₇Cl₂O₃⁺: 265.9744 .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Catalyst Recycling : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce waste.

- Flow Chemistry : Continuous-flow reactors improve yield (≥85%) and reduce reaction time (2–4 hours vs. 12 hours batch) .

- By-Product Management : Use in-line FTIR to monitor intermediates and optimize quenching steps (e.g., NaHCO₃ washes) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure is ~0.01 mmHg at 25°C.

- Waste Disposal : Neutralize acidic by-products before disposing in halogenated waste containers .

Advanced: How does the electronic nature of the 3,4-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing Cl groups meta and para to the carbonyl enhance electrophilicity:

- Nucleophilic Attack : Amines (e.g., benzylamine) react at the α-keto position (SN2 mechanism) in DMF at 60°C, forming substituted acetamides.

- Steric Effects : Ortho-substitution hinders attack; computational models (DFT) predict activation energies for substituents like -NH₂ vs. -OCH₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.